molecular formula C20H6Br4Na2O5 B7797880 Eosin CAS No. 125399-78-2

Eosin

Cat. No.: B7797880
CAS No.: 125399-78-2
M. Wt: 691.9 g/mol
InChI Key: SEACYXSIPDVVMV-UHFFFAOYSA-L
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Preparation Methods

Eosin can be synthesized through various methods. One common approach involves the bromination of fluorescein. The reaction typically uses bromine in the presence of a solvent like acetic acid. The process results in the formation of this compound Y (tetrabromo derivative of fluorescein) and this compound B (dibromo dinitro derivative of fluorescein) .

Industrial production of this compound involves the following steps:

    Weighing and Mixing: Distilled water, water-soluble this compound Y, glacial acetic acid, a dyeing assistant, and a preservative are weighed and mixed.

    Stirring: The mixture is stirred to obtain a uniform solution.

    pH Adjustment: Glacial acetic acid is added to adjust the pH to 5.5-6.5.

    Filtration: The solution is filtered to obtain the final this compound dye solution.

Chemical Reactions Analysis

Eosin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include various organic compounds with altered functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Eosin acts as an acidic dye, binding to positively charged, acidophilic components in tissues, such as amino groups on proteins in the cytoplasm. This binding results in the staining of these components in various shades of pink . In photocatalytic applications, this compound absorbs visible light, facilitating electron transfer processes that drive chemical reactions .

Comparison with Similar Compounds

Eosin is often compared with other xanthene dyes, such as fluorescein and rhodamine. These dyes share similar structures and fluorescent properties but differ in their specific applications and chemical behaviors:

    Fluorescein: Used primarily as a fluorescent tracer in various biological and chemical applications.

    Rhodamine: Known for its use in fluorescence microscopy and as a laser dye.

This compound’s unique properties, such as its ability to act as both an energy and electron transfer agent, make it particularly versatile in photocatalytic applications .

Properties

IUPAC Name

disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate
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InChI

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2
Source PubChem
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InChI Key

SEACYXSIPDVVMV-UHFFFAOYSA-L
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+]
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Molecular Formula

C20H6Br4Na2O5
Source PubChem
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Related CAS

15086-94-9 (parent)
Record name Acid Red 87
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DSSTOX Substance ID

DTXSID901015574
Record name 2,4,5,7-Tetrabromo-3,6-fluorandiol
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Molecular Weight

691.9 g/mol
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Physical Description

Eosin is a red crystalline powder. (NTP, 1992), Red with a bluish tinge or brownish-red solid; [Merck Index]
Record name EOSIN
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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CAS No.

548-26-5; 17372-87-1, 548-26-5, 17372-87-1
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Record name Disodium 2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate
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Record name 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
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Melting Point

572 °F (decomposes) (NTP, 1992)
Record name EOSIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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